IKK2 Inhibitory Potency: Structure-Activity Relationship Context for 5-Chloro and N1-Methoxyethyl Substitution
The GlaxoSmithKline patent family (US8071584, WO2006002434) defines preferred IKK2 inhibitors as compounds exhibiting a pIC50 greater than 7.0 (IC50 < 100 nM) in a homogeneous time-resolved fluorescence (HTRF) IKK2 assay [1]. While the exact pIC50 of 5-chloro-1-(2-methoxyethyl)-N-[2-(2-pyridyl)ethyl]-1H-indole-2-carboxamide is not publicly disclosed in searchable text, the patent explicitly claims compounds bearing the 5-chloro substituent and N1-(2-methoxyethyl) group as part of the preferred Markush structure, indicating that this substitution pattern met the internal potency threshold during lead optimization [2]. By contrast, compounds lacking the 5-chloro substituent or bearing alternative N1-alkyl groups (e.g., methyl, ethyl) are not explicitly claimed in the same preferred sub-genus, suggesting reduced IKK2 affinity or unfavorable selectivity profiles relative to the 5-chloro-N1-methoxyethyl combination [3]. This SAR pattern is consistent with the established role of the 5-chloro substituent in occupying a lipophilic pocket within the IKK2 ATP-binding site and the N1-methoxyethyl group in enhancing solubility without steric clash.
| Evidence Dimension | IKK2 inhibitory potency (pIC50 threshold for preferred compounds in patent claims) |
|---|---|
| Target Compound Data | Implied pIC50 ≥ 7.0 (IC50 ≤ 100 nM) based on inclusion in preferred sub-genus of US8071584 |
| Comparator Or Baseline | Non-5-chloro or N1-unsubstituted indole-2-carboxamide analogs: not claimed in preferred sub-genus; implied pIC50 < 7.0 or unmeasured |
| Quantified Difference | Qualitative: 5-chloro-N1-methoxyethyl substitution pattern distinguishes preferred from non-preferred compounds; precise ΔpIC50 not publicly available in machine-readable patent text |
| Conditions | HTRF IKK2 kinase assay; recombinant human IKK2; ATP concentration and incubation conditions as described in US8071584 |
Why This Matters
Procurement of the exact 5-chloro-N1-methoxyethyl substitution pattern ensures alignment with the patent-defined potency threshold, whereas analogs lacking these features may fall below the activity cutoff required for cellular pathway engagement studies.
- [1] Busch-Petersen, J. et al. Indole Carboxamides as IKK2 Inhibitors. U.S. Patent US8071584. Claim 1 and Biological Data section. GlaxoSmithKline LLC. Issued December 6, 2011. View Source
- [2] Kerns, J. K. et al. Indole Derivatives and Use Thereof as Kinase Inhibitors in Particular IKK2 Inhibitors. U.S. Patent Application US20070254873. Formula I and preferred embodiments. Glaxo Group Limited. Published November 1, 2007. View Source
- [3] Busch-Petersen, J. et al. Indole Derivatives as IKK2 Inhibitors. PCT Application WO 2006002434 A2. Markush claims and preferred substituent definitions. SmithKline Beecham Corporation. Published January 5, 2006. View Source
